4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Halogenation: The starting material, 3-hydroxybenzoic acid, undergoes halogenation to introduce the chloro and fluoro substituents on the phenyl ring.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with a suitable reagent to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing its activity.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzoic acid
- 4-Chloro-3-fluorobenzoic acid
- 3-Hydroxy-4-chlorobenzoic acid
Comparison: 4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid is unique due to the specific arrangement of the chloro, fluoro, and hydroxyl groups on the benzoic acid structure. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both chloro and fluoro substituents may enhance its reactivity and binding affinity in certain reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKHHQKENUTSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690533 |
Source
|
Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-83-1 |
Source
|
Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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